6-Ketoestrone
Overview
Description
6-oxo-estrone, also known as 4-androstene-3,6,17-trione, is a compound that has garnered attention for its potential use as an aromatase inhibitor. Aromatase inhibitors are substances that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. This compound is particularly interesting in the context of bodybuilding and hormone regulation due to its ability to modulate estrogen levels in the body .
Mechanism of Action
Target of Action
6-Ketoestrone primarily targets the human estrogen receptors, specifically Estrogen Receptor α and β subtypes . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
This compound interacts with its targets, the estrogen receptors, by binding to them. This binding can lead to the activation or repression of specific genes that are regulated by these receptors . The compound’s interaction with its targets can result in changes at the cellular level, influencing various physiological processes.
Biochemical Pathways
For instance, they can affect the estrogen catabolic pathways in certain bacteria
Biochemical Analysis
Biochemical Properties
6-Ketoestrone is produced from estrone by the enzyme, 6-keto reductase . It interacts with various enzymes and proteins, influencing biochemical reactions. For instance, several of the D-ring metabolites, such as 16α-hydroxyestradiol (estriol), 16β-hydroxyestradiol-17α, and 1this compound, had distinct preferential binding affinity for human ERβ over ERα .
Cellular Effects
This compound has been shown to have an effect on cell function and tissue activity in conjunction with other hormones . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-estrone typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation at the 6-position .
Industrial Production Methods
On an industrial scale, the production of 6-oxo-estrone may involve more efficient and scalable methods. These could include the use of catalytic processes and continuous flow reactors to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-oxo-estrone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or other ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated steroids.
Scientific Research Applications
6-oxo-estrone has been studied for various scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in modulating hormone levels and its potential effects on cellular processes.
Medicine: Explored for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent conditions.
Industry: Utilized in the formulation of dietary supplements aimed at regulating hormone levels in athletes and bodybuilders
Comparison with Similar Compounds
Similar Compounds
1,4,6-Androstatrien-3,17-dione (ATD): Another potent aromatase inhibitor with similar effects on hormone levels.
4-Androstene-3,6,17-trione: Often marketed under different names but essentially the same compound as 6-oxo-estrone.
Uniqueness
6-oxo-estrone is unique in its ability to selectively inhibit aromatase without significantly affecting other enzymes or pathways. This selectivity makes it a valuable tool for studying hormone regulation and for potential therapeutic applications .
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514400 | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-34-2 | |
Record name | 6-Ketoestrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Ketoestrone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-ketoestrone in the dipstick immunoassay for detecting pregnancy in mares?
A1: In this specific research [], this compound is not directly measured. Instead, a derivative of this compound, This compound 6-carboxymethyloxime (this compound CMO), is used. This derivative is conjugated to bovine serum albumin (BSA) to form This compound CMO-BSA. This conjugate is then immobilized onto a dipstick and acts as the competition agent in the assay. When a serum sample containing oestrone sulfate (OS) is applied to the dipstick, the OS competes with the immobilized this compound CMO-BSA for binding to the anti-OS monoclonal antibodies conjugated to microspheres.
Q2: Are there any limitations to using this dipstick test based on this compound CMO-BSA?
A2: The research primarily focuses on distinguishing pregnant mares from non-pregnant ones after 100 days of gestation []. While the test effectively differentiates these groups, it doesn't provide specific information about gestational age or potential variations in OS levels within the pregnancy period. Further research would be necessary to explore its accuracy and reliability for earlier pregnancy detection or other diagnostic applications.
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